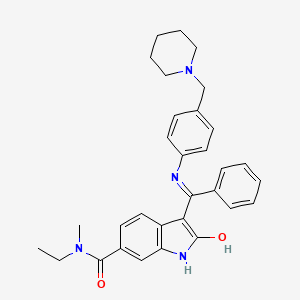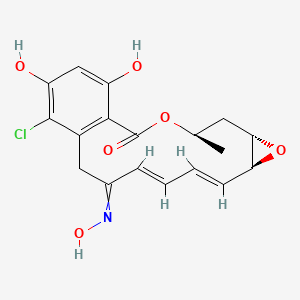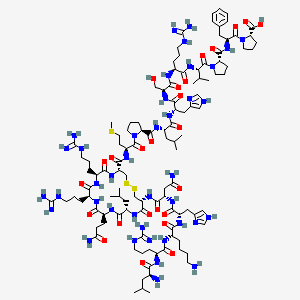
H-Leu-Arg-Lys-His-Asn-Cys(1)-Leu-Gln-Arg-Arg-Cys(1)-Met-Pro-Leu-His-Ser-Arg-Val-Pro-Phe-Pro-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ELA-21 (humain) est un agoniste à haute affinité pour le récepteur de l'apeline, qui est impliqué dans divers processus physiologiques. Ce composé est un fragment bioactif d'ELA-32 et il a été démontré qu'il se lie aux récepteurs de l'apeline dans le ventricule gauche des cœurs normaux et hypertendus artériels pulmonaires . ELA-21 (humain) inhibe la production d'adénosine monophosphate cyclique induite par la forskoline et stimule le recrutement de la bêta-arrestine in vitro .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse d'ELA-21 (humain) implique la synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. La séquence d'ELA-21 (humain) est Leu-Arg-Lys-His-Asn-Cys-Leu-Gln-Arg-Arg-Cys-Met-Pro-Leu-His-Ser-Arg-Val-Pro-Phe-Pro, avec un pont disulfure entre les résidus cystéine aux positions 6 et 11 .
Méthodes de production industrielle : La production industrielle d'ELA-21 (humain) implique généralement une synthèse peptidique en phase solide à grande échelle, suivie d'une purification par chromatographie liquide haute performance. Le peptide est ensuite lyophilisé pour le stockage et la distribution .
Analyse Des Réactions Chimiques
Types de réactions : ELA-21 (humain) subit principalement des réactions de liaison avec le récepteur de l'apeline. Il ne subit généralement pas d'oxydation, de réduction ou de réactions de substitution dans des conditions physiologiques .
Réactifs et conditions courants : La liaison d'ELA-21 (humain) au récepteur de l'apeline est facilitée par les conditions physiologiques, notamment la présence de chlorure de sodium et d'ions calcium .
Principaux produits formés : Le principal produit de l'interaction entre ELA-21 (humain) et le récepteur de l'apeline est l'activation des voies de signalisation en aval, notamment l'inhibition de la production d'adénosine monophosphate cyclique et le recrutement de la bêta-arrestine .
4. Applications de la recherche scientifique
ELA-21 (humain) a un large éventail d'applications dans la recherche scientifique :
Biologie : Étudié pour son rôle dans l'homéostasie cardiovasculaire et la régulation des fluides.
Industrie : Utilisé dans le développement d'essais diagnostiques et de peptides thérapeutiques.
5. Mécanisme d'action
ELA-21 (humain) exerce ses effets en se liant au récepteur de l'apeline, un récepteur couplé aux protéines G. Cette liaison inhibe la production d'adénosine monophosphate cyclique induite par la forskoline et stimule le recrutement de la bêta-arrestine. L'activation du récepteur de l'apeline par ELA-21 (humain) conduit à l'activation des voies de signalisation en aval, notamment celles impliquées dans l'homéostasie cardiovasculaire et la régulation des fluides .
Composés similaires :
ELA-32 : Un peptide plus long qui agit également comme agoniste du récepteur de l'apeline.
Apeline-13 : Un autre agoniste du récepteur de l'apeline avec une séquence peptidique plus courte.
Unicité d'ELA-21 (humain) : ELA-21 (humain) est unique en raison de sa forte affinité pour le récepteur de l'apeline et de sa capacité à inhiber la production d'adénosine monophosphate cyclique tout en stimulant le recrutement de la bêta-arrestine. Cette double activité en fait un outil précieux pour étudier le récepteur de l'apeline et ses voies de signalisation associées .
Applications De Recherche Scientifique
ELA-21 (human) has a wide range of applications in scientific research:
Mécanisme D'action
ELA-21 (human) exerts its effects by binding to the apelin receptor, a G-protein-coupled receptor. This binding inhibits forskolin-induced cyclic adenosine monophosphate production and stimulates beta-arrestin recruitment. The activation of the apelin receptor by ELA-21 (human) leads to the activation of downstream signaling pathways, including those involved in cardiovascular homeostasis and fluid regulation .
Comparaison Avec Des Composés Similaires
ELA-32: A longer peptide that also acts as an apelin receptor agonist.
Apelin-13: Another apelin receptor agonist with a shorter peptide sequence.
Uniqueness of ELA-21 (human): ELA-21 (human) is unique in its high affinity for the apelin receptor and its ability to inhibit cyclic adenosine monophosphate production while stimulating beta-arrestin recruitment. This dual activity makes it a valuable tool for studying the apelin receptor and its associated signaling pathways .
Propriétés
Formule moléculaire |
C112H184N40O25S3 |
|---|---|
Poids moléculaire |
2587.1 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-13-(3-amino-3-oxopropyl)-7,10-bis(3-carbamimidamidopropyl)-16-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C112H184N40O25S3/c1-58(2)44-65(114)88(156)133-67(25-15-36-127-109(117)118)89(157)134-66(24-13-14-35-113)91(159)141-75(48-63-51-125-56-131-63)97(165)143-77(50-86(116)155)99(167)148-81-55-180-179-54-80(147-92(160)69(27-17-38-129-111(121)122)135-90(158)68(26-16-37-128-110(119)120)136-93(161)71(32-33-85(115)154)138-95(163)73(45-59(3)4)140-102(81)170)101(169)139-72(34-43-178-9)105(173)150-40-19-29-82(150)103(171)144-74(46-60(5)6)96(164)142-76(49-64-52-126-57-132-64)98(166)146-79(53-153)100(168)137-70(28-18-39-130-112(123)124)94(162)149-87(61(7)8)107(175)151-41-20-30-83(151)104(172)145-78(47-62-22-11-10-12-23-62)106(174)152-42-21-31-84(152)108(176)177/h10-12,22-23,51-52,56-61,65-84,87,153H,13-21,24-50,53-55,113-114H2,1-9H3,(H2,115,154)(H2,116,155)(H,125,131)(H,126,132)(H,133,156)(H,134,157)(H,135,158)(H,136,161)(H,137,168)(H,138,163)(H,139,169)(H,140,170)(H,141,159)(H,142,164)(H,143,165)(H,144,171)(H,145,172)(H,146,166)(H,147,160)(H,148,167)(H,149,162)(H,176,177)(H4,117,118,127)(H4,119,120,128)(H4,121,122,129)(H4,123,124,130)/t65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,87-/m0/s1 |
Clé InChI |
DITOSSSIQUUZEP-FMGZCOAKSA-N |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)N)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N7CCC[C@H]7C(=O)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)N |
SMILES canonique |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N)C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC=N4)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)N7CCCC7C(=O)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


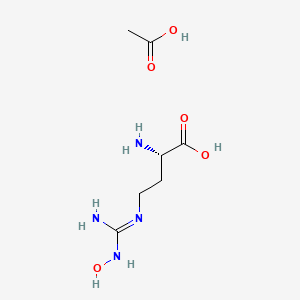
![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)

![(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B10752318.png)
![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752319.png)
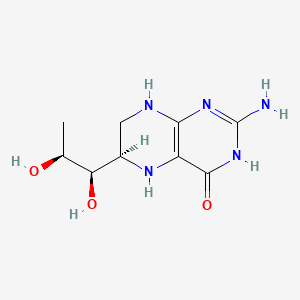
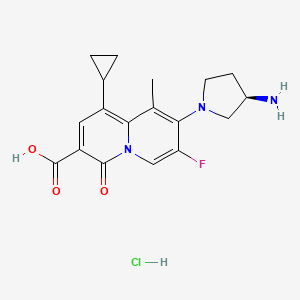
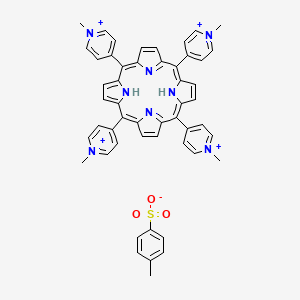

![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752329.png)
![5-[3-(2-bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B10752350.png)
